molecular formula C17H16N2O2 B2574073 3-(3,4-Dimethoxyphenyl)quinolin-2-amine CAS No. 33543-51-0

3-(3,4-Dimethoxyphenyl)quinolin-2-amine

Cat. No.: B2574073
CAS No.: 33543-51-0
M. Wt: 280.327
InChI Key: UIBMFNCZKLYSBR-UHFFFAOYSA-N
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Description

3-(3,4-Dimethoxyphenyl)quinolin-2-amine is a chemical compound with the molecular formula C17H16N2O2. It is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-Dimethoxyphenyl)quinolin-2-amine typically involves the reaction of 3,4-dimethoxyaniline with 2-chloroquinoline under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, resulting in the formation of the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dimethoxyphenyl)quinolin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxide derivatives, while reduction can produce various amine derivatives .

Scientific Research Applications

3-(3,4-Dimethoxyphenyl)quinolin-2-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(3,4-Dimethoxyphenyl)quinolin-2-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound of 3-(3,4-Dimethoxyphenyl)quinolin-2-amine, known for its wide range of biological activities.

    2-Aminoquinoline: Another quinoline derivative with similar chemical properties and applications.

    3,4-Dimethoxyaniline: A precursor in the synthesis of this compound

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

3-(3,4-dimethoxyphenyl)quinolin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O2/c1-20-15-8-7-11(10-16(15)21-2)13-9-12-5-3-4-6-14(12)19-17(13)18/h3-10H,1-2H3,(H2,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIBMFNCZKLYSBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC3=CC=CC=C3N=C2N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401325910
Record name 3-(3,4-dimethoxyphenyl)quinolin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401325910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666495
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

33543-51-0
Record name 3-(3,4-dimethoxyphenyl)quinolin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401325910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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